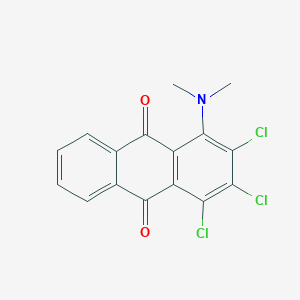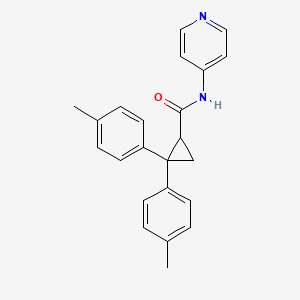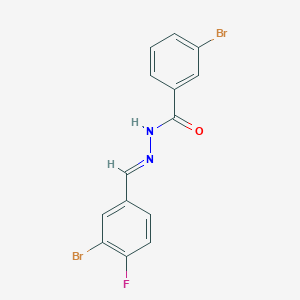![molecular formula C18H20N4O2S B3873138 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide](/img/structure/B3873138.png)
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide
描述
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, linked to an acetamide moiety through a prop-2-enoxyphenyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The dimethylpyrimidine can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines. The sulfanyl group is introduced via a nucleophilic substitution reaction, followed by the formation of the acetamide linkage through an amidation reaction. The final step involves the condensation of the acetamide with the prop-2-enoxyphenyl group under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the pyrimidine ring may interact with nucleotide-binding sites, while the sulfanyl group could form covalent bonds with thiol groups in proteins.
相似化合物的比较
Similar Compounds
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[2-nitro-4-(methyloxy)phenyl]acetamide
Uniqueness
The uniqueness of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide lies in its specific substitution pattern and the presence of the prop-2-enoxyphenyl group. This structural feature may confer distinct biological activity and chemical reactivity compared to similar compounds, making it a valuable target for further research and development.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-9-24-16-7-5-15(6-8-16)11-19-22-17(23)12-25-18-20-13(2)10-14(3)21-18/h4-8,10-11H,1,9,12H2,2-3H3,(H,22,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOWSJNJCULJHM-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)OCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-N-(2-hydroxy-4-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B3873062.png)
![N-(4-Methoxyphenyl)-N-(1-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)methanesulfonamide](/img/structure/B3873066.png)
![methyl [4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetate](/img/structure/B3873067.png)
![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]octanamide](/img/structure/B3873080.png)

![N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B3873113.png)
![2-(4-chlorophenyl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide](/img/structure/B3873128.png)

![2-(3-phenylpropyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B3873151.png)

![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B3873159.png)
![N-{2-[2-(3-ethoxy-4-propoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3873181.png)
![N-(2,4-dimethylphenyl)-N-{2-[2-(2-methylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3873186.png)
